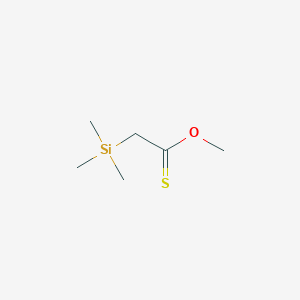

O-Methyl (trimethylsilyl)ethanethioate

Description

O-Methyl (trimethylsilyl)ethanethioate is a sulfur-containing organosilicon compound characterized by a thioester group (-SC(O)-) linked to a trimethylsilyl (TMS) moiety and an O-methyl substituent. Its structure combines the electron-withdrawing properties of the TMS group with the steric and electronic effects of O-methylation, making it a versatile intermediate in organic synthesis and medicinal chemistry. Studies highlight its role in modulating biological activity, where the number and position of O-methyl groups critically influence binding affinity and stability . For instance, derivatives with two O-methyl groups exhibit enhanced activity compared to non-methylated or hyper-methylated analogs .

Properties

CAS No. |

62785-57-3 |

|---|---|

Molecular Formula |

C6H14OSSi |

Molecular Weight |

162.33 g/mol |

IUPAC Name |

O-methyl 2-trimethylsilylethanethioate |

InChI |

InChI=1S/C6H14OSSi/c1-7-6(8)5-9(2,3)4/h5H2,1-4H3 |

InChI Key |

FCVARGCRETXELN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Methyl (trimethylsilyl)ethanethioate can be synthesized through the silylation of ethanethioate derivatives. One common method involves the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale silylation processes. These processes utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of trimethylsilyl chloride and appropriate bases remains central to these methods .

Chemical Reactions Analysis

Types of Reactions

O-Methyl (trimethylsilyl)ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted ethanethioate derivatives.

Scientific Research Applications

O-Methyl (trimethylsilyl)ethanethioate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for alcohols and thiols during complex synthetic procedures.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O-Methyl (trimethylsilyl)ethanethioate involves the formation of stable silyl ethers, which protect reactive functional groups during chemical reactions. The trimethylsilyl group provides steric hindrance, preventing unwanted side reactions and facilitating selective transformations. The compound’s molecular targets include hydroxyl and thiol groups, which are temporarily masked by the silyl group .

Comparison with Similar Compounds

Structural Analogs

O-Methyl (trimethylsilyl)ethanethioate belongs to a broader class of thioesters and organometallic compounds. Key structural analogs include:

Key Observations :

- The trimethylsilyl group enhances electron withdrawal, stabilizing the thioester bond compared to heavier analogs like triphenylplumbyl derivatives .

- O-Methylation optimizes activity: Derivatives with two O-methyl groups (e.g., Compound 17/19) show superior binding, whereas non-methylated (Compound 11) or hyper-methylated (Compound 21) variants are inactive .

Reactivity and Stability

- Electrophilicity : The TMS group in this compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. This contrasts with triphenylplumbyl analogs, where steric bulk from Pb limits reactivity .

- Hydrolytic Stability: Silyl-protected thioesters exhibit greater resistance to hydrolysis compared to non-silylated analogs (e.g., S-triphenylplumbyl derivatives), which degrade rapidly in aqueous media .

Research Findings and Implications

- Optimal Methylation : Two O-methyl groups maximize activity by balancing steric accessibility and electronic effects. Hyper-methylation (e.g., four O-methyl groups) disrupts binding due to excessive bulk .

- Substituent Effects : Trimethylsilyl groups outperform heavier metals (e.g., Pb) in stability and synthetic utility, though plumbyl derivatives remain relevant in niche catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.